SU4312

Isomer Selectivity VEGFR2 Inhibition Kinase Profiling

SU4312 is the definitive chemical probe for VEGFR2-mediated angiogenic signaling, offering >125-fold selectivity over EGFR, HER2, and IGF-1R—specificity unmatched by clinical multikinase inhibitors like sunitinib or sorafenib. The (Z)-isomer drives potent VEGFR2 inhibition (IC50=0.8µM), while its unique, VEGFR2-independent nNOS blockade (IC50=19.0µM) enables neuroprotection studies in Parkinson's disease models. Insist on isomer-ratio documentation from your supplier to ensure reproducible dose-response relationships and minimize batch-to-batch variability from the less active (E)-isomer.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 5812-07-7
Cat. No. B544048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU4312
CAS5812-07-7
Synonyms3-(4-dimethylaminobenzylidene)-1,3-dihydroindol-2-one
SU 4312
SU-4312
SU4312
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-
InChIKeyUAKWLVYMKBWHMX-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SU4312 (CAS 5812-07-7): A VEGFR2/PDGFR Tyrosine Kinase Inhibitor with Defined Selectivity Profile for Research Applications


SU4312, also designated DMBI or NSC 86429, is a racemic mixture of (Z)- and (E)-3-[(4-dimethylaminophenyl)methylene]-2-indolinone isomers. It functions as a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases [1][2]. SU4312 exhibits nanomolar affinity for the unactivated form of VEGFR2 (Ki = 0.04 µM), distinguishing it from ATP-competitive inhibitors that primarily target the activated kinase conformation [2].

Why Broad-Spectrum VEGFR2 Inhibitors Cannot Substitute for SU4312 in Defined Research Protocols


SU4312's racemic nature and distinct kinase selectivity profile render it non-interchangeable with other VEGFR2 inhibitors. The (Z)-isomer potently inhibits VEGFR2 (IC50 = 0.8 µM) and PDGFR (IC50 = 19.4 µM), while the (E)-isomer exhibits a broader inhibition spectrum with reduced potency (FLK-1 IC50 = 5.2 µM; EGFR IC50 = 18.5 µM; HER-2 IC50 = 16.9 µM; IGF-1R IC50 = 10.0 µM) . Furthermore, SU4312 displays marked selectivity over EGFR, HER2, and IGF-1R (IC50 > 100 µM for the racemate) [1], whereas clinical VEGFR2 inhibitors like sunitinib and sorafenib inhibit a wider array of kinases, potentially confounding experimental outcomes. Crucially, SU4312 exhibits a unique, VEGFR2-independent neuroprotective activity via direct nNOS inhibition (IC50 = 19.0 µM), a property not shared by other VEGFR2 inhibitors such as PTK787/ZK222584 [2].

Quantitative Evidence for SU4312: Differentiating Performance Against Key Comparators


Isomer-Specific Potency: (Z)-SU4312 Exhibits 6.5-Fold Higher VEGFR2 Affinity than (E)-SU4312

The (Z)-isomer of SU4312 inhibits VEGFR2 (FLK-1) with an IC50 of 0.8 µM, whereas the (E)-isomer is substantially less potent, with an IC50 of 5.2 µM . This 6.5-fold difference underscores the critical importance of isomeric composition. A generic or impure preparation of SU4312 could contain variable ratios of these isomers, leading to inconsistent and potentially misleading experimental results. Researchers should prioritize vendors that provide detailed isomer ratio analysis.

Isomer Selectivity VEGFR2 Inhibition Kinase Profiling

SU4312 Shows >125-Fold Selectivity for VEGFR2 over EGFR, HER2, and IGF-1R, Minimizing Off-Target Effects

SU4312 demonstrates remarkable selectivity, with IC50 values exceeding 100 µM for epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and insulin-like growth factor 1 receptor (IGF-1R) [1]. In contrast, the related isomer (E)-SU4312 inhibits EGFR with an IC50 of 18.5 µM, HER2 with an IC50 of 16.9 µM, and IGF-1R with an IC50 of 10.0 µM . This stark difference highlights the racemic mixture's cleaner pharmacological profile for VEGFR2/PDGFR-focused studies.

Kinase Selectivity Off-Target Profiling VEGFR2 Specificity

VEGFR2-Independent Neuroprotection: SU4312 Inhibits nNOS with an IC50 of 19.0 µM, a Mechanism Not Shared by PTK787/ZK222584

SU4312 demonstrates a unique, VEGFR2-independent neuroprotective mechanism by directly inhibiting neuronal nitric oxide synthase (nNOS) with an IC50 of 19.0 µM [1]. Critically, another well-characterized VEGFR2 inhibitor, PTK787/ZK222584, failed to prevent MPP(+)-induced neurotoxicity in the same experimental system [1]. This confirms that the neuroprotective activity of SU4312 is not a class effect and is specific to its molecular scaffold. Furthermore, SU4312 showed little or no effect on inducible (iNOS) or endothelial (eNOS) isoforms, demonstrating isoform selectivity [1].

Neuronal NOS Inhibition Neuroprotection Parkinson's Disease Models

Cellular Functional Activity: SU4312 Inhibits VEGF-Dependent Angiogenesis in Zebrafish with an IC50 of 1.8 µM

In a functional assay using transgenic zebrafish, SU4312 inhibited VEGF-dependent angiogenesis with an IC50 of 1.8 µM [1][2]. This cellular IC50 is comparable to its biochemical VEGFR2 IC50 (0.8 µM), suggesting good cell permeability and target engagement. In contrast, a related screening compound, AG1478 (an EGFR inhibitor), exhibited an IC50 of 8.5 µM in the same assay, while IRO (an indirubin derivative) showed higher potency (IC50 = 0.31 µM) but with a broader kinase inhibition profile [1]. SU4312 achieved antiangiogenic effects without affecting normal cells at this concentration [2].

In Vivo Angiogenesis Zebrafish Model Phenotypic Screening

Conformation-Dependent Inhibition: SU4312 Preferentially Binds Unactivated VEGFR2 with 100-Fold Greater Affinity

SU4312 displays a unique mode of VEGFR2 inhibition, binding preferentially to the unactivated (non-phosphorylated) form of the kinase. The inhibition constant (Ki) for unactivated VEGFR2 is 0.04 µM, which is 100-fold lower (i.e., more potent) than the Ki for the activated (autophosphorylated) form (Ki = 4 µM) [1]. This is in stark contrast to most ATP-competitive VEGFR2 inhibitors (e.g., sunitinib), which typically target the activated kinase conformation. This property makes SU4312 a valuable probe for studying the role of kinase activation state in signaling.

Kinase Conformation Activation Loop ATP-Binding

Defined Research and Screening Applications for SU4312 Based on Quantitative Evidence


Studying VEGFR2-Dependent Angiogenesis with Minimal Off-Target Kinase Interference

SU4312 is the preferred chemical probe for dissecting VEGFR2-mediated angiogenic signaling. Its >125-fold selectivity over EGFR, HER2, and IGF-1R [1] ensures that observed phenotypic effects (e.g., inhibition of endothelial tube formation or zebrafish intersegmental vessel growth) can be confidently attributed to VEGFR2/PDGFR blockade, rather than off-target kinase inhibition. This is in contrast to clinical multikinase inhibitors, which inhibit a broader array of targets and complicate data interpretation. The confirmed functional activity in a zebrafish angiogenesis model (IC50 = 1.8 µM) [2] further validates its use in whole-organism screening.

Investigating Parkinson's Disease and Nitric Oxide-Mediated Neurotoxicity

SU4312 is uniquely suited for research into neurodegenerative disorders, specifically Parkinson's disease models. Its direct and selective inhibition of nNOS (IC50 = 19.0 µM) [1], a mechanism not shared by other VEGFR2 inhibitors like PTK787/ZK222584 [1], allows researchers to study NO-mediated neuroprotection independently of angiogenesis. SU4312 has been shown to prevent MPP(+)-induced neuronal apoptosis and to rescue dopaminergic neuron loss in MPTP-treated zebrafish [1], establishing it as a validated tool for this application area.

Dissecting the Role of Kinase Activation State in VEGFR2 Signaling

Researchers seeking to differentiate between signaling pathways initiated by unactivated versus autophosphorylated VEGFR2 will find SU4312 invaluable. Its 100-fold preference for the unactivated conformation (Ki = 0.04 µM vs. 4 µM for activated kinase) [1] provides a tool to selectively inhibit basal or ligand-independent VEGFR2 activity. This contrasts with standard ATP-competitive inhibitors, which often show little to no discrimination between activation states.

Precision Control in Isomer-Sensitive Pharmacological Studies

For studies requiring precise control over inhibitor potency, procurement of SU4312 from vendors that provide detailed isomer ratio analysis is essential. The 6.5-fold difference in VEGFR2 IC50 between the (Z)- and (E)-isomers [1] means that variations in isomeric purity can significantly impact experimental outcomes. Researchers should verify that their chosen SU4312 source minimizes the presence of the less active (E)-isomer to ensure reproducible dose-response relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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